molecular formula C7H4ClF2N3 B14040415 6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine

6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine

Cat. No.: B14040415
M. Wt: 203.57 g/mol
InChI Key: NBKBUEXYJPZPKX-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a difluoromethyl group at the 2nd position on the imidazo[1,2-B]pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine typically involves the functionalization of the imidazo[1,2-B]pyridazine core. One common method includes the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines, followed by regioselective metalations at specific positions using bases such as TMP2Zn·MgCl2·2LiCl . The reaction conditions often involve the presence or absence of BF3·OEt2 to achieve the desired regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, bases such as TMP2Zn·MgCl2·2LiCl, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles .

Major Products Formed

The major products formed from these reactions depend on the specific functionalization and substitution patterns. For example, substitution reactions may yield various polysubstituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine is unique due to the presence of both a chlorine atom and a difluoromethyl group, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile scaffold in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4ClF2N3/c8-5-1-2-6-11-4(7(9)10)3-13(6)12-5/h1-3,7H

InChI Key

NBKBUEXYJPZPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(F)F)Cl

Origin of Product

United States

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